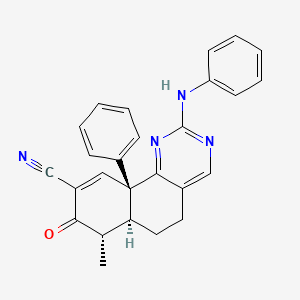

IDH1 Inhibitor 2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C26H22N4O |

|---|---|

Molekulargewicht |

406.5 g/mol |

IUPAC-Name |

(6aS,7S,10aR)-2-anilino-7-methyl-8-oxo-10a-phenyl-5,6,6a,7-tetrahydrobenzo[h]quinazoline-9-carbonitrile |

InChI |

InChI=1S/C26H22N4O/c1-17-22-13-12-18-16-28-25(29-21-10-6-3-7-11-21)30-24(18)26(22,14-19(15-27)23(17)31)20-8-4-2-5-9-20/h2-11,14,16-17,22H,12-13H2,1H3,(H,28,29,30)/t17-,22-,26+/m0/s1 |

InChI-Schlüssel |

BCWIIGSNDGENBB-VAQYAFAPSA-N |

Isomerische SMILES |

C[C@H]1[C@@H]2CCC3=CN=C(N=C3[C@]2(C=C(C1=O)C#N)C4=CC=CC=C4)NC5=CC=CC=C5 |

Kanonische SMILES |

CC1C2CCC3=CN=C(N=C3C2(C=C(C1=O)C#N)C4=CC=CC=C4)NC5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of IDH1 Inhibitors: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of isocitrate dehydrogenase 1 (IDH1) inhibitors, a class of targeted therapies that has revolutionized the treatment of specific cancers. We will delve into the fundamental biochemistry of both wild-type and mutant IDH1, the oncogenic role of the resulting oncometabolite, and the molecular cascade that leads to tumorigenesis. Furthermore, this guide will detail the pharmacology of key IDH1 inhibitors, present quantitative data on their efficacy, and provide standardized protocols for essential experimental assays.

The Dual Role of IDH1 in Normal and Cancer Metabolism

Isocitrate dehydrogenase 1 (IDH1) is a crucial enzyme in cellular metabolism, primarily located in the cytoplasm and peroxisomes.[1] In its normal, wild-type (WT) state, IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), concurrently reducing nicotinamide adenine dinucleotide phosphate (NADP+) to NADPH.[1][2] This reaction is a key component of the tricarboxylic acid (TCA) cycle and is vital for cellular biosynthesis and redox homeostasis.[2]

Somatic mutations in the IDH1 gene, most commonly at the arginine 132 (R132) residue in the enzyme's active site, are frequently observed in several cancers, including low-grade gliomas, secondary glioblastomas, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations result in a neomorphic enzymatic function. Instead of converting isocitrate to α-KG, the mutant IDH1 enzyme gains the ability to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (D-2-HG), consuming NADPH in the process. This aberrant production and subsequent accumulation of D-2-HG is a central event in IDH1-mutant tumorigenesis.

The Oncogenic Cascade Driven by 2-Hydroxyglutarate

The accumulation of D-2-HG to millimolar concentrations within tumor cells sets off a cascade of events that drive cancer development. D-2-HG is structurally similar to α-KG and acts as a competitive inhibitor of numerous α-KG-dependent dioxygenases. These enzymes play critical roles in various cellular processes, most notably in epigenetic regulation.

Two major classes of α-KG-dependent dioxygenases are profoundly affected:

-

TET (Ten-Eleven Translocation) Enzymes: The TET family of enzymes (TET1, TET2, TET3) are DNA hydroxylases that mediate DNA demethylation by oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) and further derivatives. Inhibition of TET enzymes by D-2-HG leads to a global hypermethylation of DNA, altering gene expression patterns and promoting oncogenesis.

-

Jumonji C (JmjC) domain-containing histone demethylases: This large family of enzymes is responsible for removing methyl groups from histone proteins, a key mechanism for regulating chromatin structure and gene transcription. By inhibiting these histone demethylases, D-2-HG leads to histone hypermethylation, further contributing to aberrant gene expression and a block in cellular differentiation.

The combined effect of DNA and histone hypermethylation disrupts normal cellular differentiation processes. In hematopoiesis, this manifests as a block in myeloid differentiation, a hallmark of AML. In gliomas, it contributes to the maintenance of a stem-like state and tumor progression.

Mechanism of Action of IDH1 Inhibitors

IDH1 inhibitors are small molecule drugs designed to selectively target and inhibit the neomorphic activity of the mutant IDH1 enzyme. By binding to the mutant enzyme, these inhibitors block the conversion of α-KG to D-2-HG. This leads to a significant reduction in the intracellular levels of the oncometabolite.

The primary therapeutic effect of IDH1 inhibitors stems from the restoration of normal epigenetic regulation. By lowering D-2-HG levels, the inhibition of α-KG-dependent dioxygenases is relieved. This allows for the reactivation of TET enzymes and histone demethylases, leading to a reversal of the hypermethylation state of DNA and histones. The restoration of normal epigenetic patterns helps to re-establish proper gene expression profiles, ultimately inducing the differentiation of cancer cells and inhibiting tumor growth.

dot

Caption: Signaling pathway of wild-type IDH1, mutant IDH1, and the mechanism of IDH1 inhibitors.

Quantitative Data on IDH1 Inhibitor Efficacy

The efficacy of IDH1 inhibitors has been demonstrated in both preclinical and clinical studies. The following tables summarize key quantitative data for prominent IDH1 inhibitors.

Table 1: In Vitro Potency of Select IDH1 Inhibitors

| Inhibitor | Target | IC50 (nM) | Cell Line | Reference |

| Ivosidenib (AG-120) | Mutant IDH1 (R132H) | 6 | U87MG | |

| Mutant IDH1 (R132C) | 12 | HT1080 | ||

| Wild-Type IDH1 | 24-71 | - | ||

| Olutasidenib (FT-2102) | Mutant IDH1 (R132H) | 8-116 | Various | |

| Wild-Type IDH1 | 22,400 | - | ||

| Vorasidenib (AG-881) | Mutant IDH1 | 0.04-22 | - | |

| Mutant IDH2 | - | - | ||

| BAY1436032 | Pan-mutant IDH1 | - | - |

Table 2: Clinical Efficacy of Ivosidenib in IDH1-Mutant Cancers

| Indication | Clinical Trial | Treatment Arm | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Overall Response Rate (ORR) | Reference |

| Relapsed/Refractory AML | Phase 1 (NCT02074839) | Ivosidenib | 8.2 months | 8.8 months | 41.6% | |

| Newly Diagnosed AML (in combination with Azacitidine) | AGILE (Phase 3) | Ivosidenib + Azacitidine | Not Reached | 24.0 months | 63.6% | |

| Advanced Cholangiocarcinoma | ClarIDHy (Phase 3) | Ivosidenib | 2.7 months | 10.8 months | 2% | |

| Placebo | 1.4 months | 9.7 months | 0% | |||

| Low-Grade Glioma | Perioperative Phase 1 | Ivosidenib | - | - | >90% reduction in tumor 2-HG |

Table 3: Clinical Efficacy of Olutasidenib in Relapsed/Refractory IDH1-Mutant AML

| Clinical Trial | Treatment Arm | Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh) | Median Duration of CR+CRh | Reference |

| Phase 2 (NCT02719574) | Olutasidenib | 35% | 25.9 months |

Experimental Protocols for Key Assays

This section provides detailed methodologies for essential experiments used in the research and development of IDH1 inhibitors.

IDH1 Enzyme Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and published literature for measuring the enzymatic activity of IDH1.

Principle: The activity of wild-type IDH1 is measured by monitoring the reduction of NADP+ to NADPH, which can be detected by a colorimetric probe. For mutant IDH1, the activity is measured by the oxidation of NADPH to NADP+.

Materials:

-

Recombinant wild-type or mutant IDH1 enzyme

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Isocitrate (substrate for WT IDH1)

-

α-Ketoglutarate (substrate for mutant IDH1)

-

NADP+ (cofactor for WT IDH1)

-

NADPH (cofactor for mutant IDH1)

-

Colorimetric probe (e.g., WST-1 or similar) and developer

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents: Prepare working solutions of the enzyme, substrates, and cofactors in assay buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

IDH1 enzyme (WT or mutant)

-

IDH1 inhibitor (at various concentrations) or vehicle control

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the substrate/cofactor mix (Isocitrate/NADP+ for WT; α-KG/NADPH for mutant) to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Detection: Add the colorimetric probe and developer solution to each well. Incubate for an additional 10-15 minutes at 37°C, protected from light.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Cellular 2-Hydroxyglutarate (2-HG) Measurement Assay

This protocol outlines a method for quantifying intracellular 2-HG levels, a key pharmacodynamic biomarker for IDH1 inhibitor activity.

Principle: Intracellular metabolites are extracted, and 2-HG levels are measured using a specific enzymatic assay or by mass spectrometry.

Materials:

-

IDH1-mutant cancer cell line

-

Cell culture reagents

-

IDH1 inhibitor

-

Methanol/water (80:20) extraction solution, chilled to -80°C

-

Centrifuge

-

D-2-HG Assay Kit (commercially available) or LC-MS/MS system

Procedure:

-

Cell Culture and Treatment: Seed IDH1-mutant cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the IDH1 inhibitor or vehicle control for a specified time (e.g., 24-72 hours).

-

Metabolite Extraction:

-

Aspirate the culture medium.

-

Add ice-cold 80% methanol to each well.

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Incubate on ice for 10 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Collect the supernatant containing the metabolites.

-

-

2-HG Quantification (Enzymatic Assay):

-

Follow the manufacturer's protocol for the D-2-HG assay kit. This typically involves incubating the extracted metabolites with a specific enzyme that oxidizes D-2-HG, leading to the production of a detectable colorimetric or fluorometric signal.

-

Measure the signal using a microplate reader.

-

-

2-HG Quantification (LC-MS/MS):

-

Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry system. This method provides high sensitivity and specificity for 2-HG quantification.

-

-

Data Analysis: Normalize the 2-HG levels to cell number or protein concentration. Calculate the percent reduction in 2-HG for each inhibitor concentration.

Cell Viability (MTT) Assay

This protocol describes a common method for assessing the effect of IDH1 inhibitors on cancer cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

-

Cancer cell line (with or without IDH1 mutation)

-

Cell culture reagents

-

IDH1 inhibitor

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of the IDH1 inhibitor or vehicle control.

-

Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a CO2 incubator.

-

MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for Histone Modifications

This protocol provides a general workflow for ChIP-Seq to analyze changes in histone methylation patterns upon treatment with an IDH1 inhibitor.

Principle: Chromatin is cross-linked, sheared, and then immunoprecipitated with an antibody specific to a histone modification of interest (e.g., H3K4me3, H3K27me3). The associated DNA is then sequenced to identify the genomic regions with this modification.

Materials:

-

IDH1-mutant cells treated with an IDH1 inhibitor or vehicle

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis buffers

-

Sonicator or micrococcal nuclease (for chromatin shearing)

-

Antibody specific to the histone modification of interest

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Next-generation sequencing platform and reagents

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion.

-

Immunoprecipitation:

-

Pre-clear the chromatin with magnetic beads.

-

Incubate the sheared chromatin with a specific antibody overnight at 4°C.

-

Add magnetic beads to capture the antibody-chromatin complexes.

-

-

Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with RNase A and Proteinase K. Purify the DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the immunoprecipitated DNA and sequence it using a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome. Perform peak calling to identify regions enriched for the histone modification. Compare the histone modification profiles between inhibitor-treated and control cells to identify differential enrichment.

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel IDH1 inhibitor.

dotdot digraph "IDH1_Inhibitor_Experimental_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Preclinical Evaluation Workflow for IDH1 Inhibitors", splines=ortho, rankdir=TB, maxwidth=760]; node [shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=1, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, penwidth=1, color="#4285F4"];

Start [label="Start: Compound Library Screening", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Biochemical_Assay [label="Biochemical Assay:\nInhibition of mutant IDH1 enzyme activity (IC50 determination)"]; Cellular_Assay_2HG [label="Cellular Assay:\nMeasurement of 2-HG reduction in IDH1-mutant cells"]; Cell_Viability_Assay [label="Cell Viability Assay:\nEffect on proliferation of IDH1-mutant vs. wild-type cells"]; Epigenetic_Analysis [label="Epigenetic Analysis:\nChIP-Seq for histone methylation changes\nDNA methylation analysis"]; Differentiation_Assay [label="Cellular Differentiation Assay:\nAssessment of myeloid differentiation markers (for AML models)"]; In_Vivo_Studies [label="In Vivo Efficacy Studies:\nTumor xenograft models\nPharmacokinetic/Pharmacodynamic (PK/PD) analysis"]; Lead_Optimization [label="Lead Optimization", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Clinical_Candidate [label="Identification of Clinical Candidate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Biochemical_Assay; Biochemical_Assay -> Cellular_Assay_2HG [label="Active Compounds"]; Cellular_Assay_2HG -> Cell_Viability_Assay; Cell_Viability_Assay -> Epigenetic_Analysis; Epigenetic_Analysis -> Differentiation_Assay; Differentiation_Assay -> In_Vivo_Studies; In_Vivo_Studies -> Lead_Optimization; Lead_Optimization -> Biochemical_Assay [label="Iterative Improvement", style=dashed, color="#EA4335"]; Lead_Optimization -> Clinical_Candidate [label="Successful Optimization"]; }

References

An In-depth Technical Guide to the Covalent Modification of Histidine 315 in Isocitrate Dehydrogenase 1 by a Novel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of IDH1 Inhibitor 2, a potent wild-type Isocitrate Dehydrogenase 1 (IDH1) inhibitor. This document details the covalent modification of Histidine 315 (His315) by the inhibitor, presenting key quantitative data, experimental methodologies, and visual representations of the underlying processes.

Core Concepts

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism, primarily responsible for the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), concurrently reducing NADP+ to NADPH.[1][2] IDH1 plays a vital role in cellular defense against oxidative stress and in various metabolic pathways, including glutamine metabolism.[1][3][4]

This compound (also referred to as compound 13) is a novel, potent inhibitor of wild-type IDH1. Its mechanism of action is distinguished by the covalent modification of the histidine residue at position 315 (His315) within the enzyme's active site. This irreversible binding leads to the inhibition of IDH1's enzymatic activity.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the inhibition of IDH1 by Inhibitor 2.

| Parameter | Value | Reference |

| IC50 for wild-type IDH1 | 110 nM | |

| Cellular Assay | Dose-dependent reduction of reduced glutamine metabolism in A-498 cells | |

| Effect on 13C-citrate incorporation | 50-75% decrease with 0.1-3 µM of inhibitor over 5 hours |

Signaling Pathway and Mechanism of Action

IDH1 is a key regulator of cellular metabolism, particularly the conversion of glutamine to citrate. Under normal conditions, IDH1 catalyzes the oxidative decarboxylation of isocitrate. However, it can also participate in the reverse reaction, the reductive carboxylation of α-ketoglutarate, which is a significant pathway for lipid synthesis, especially under hypoxic conditions. This compound, by covalently binding to His315, disrupts the enzyme's function, thereby impacting these metabolic pathways. The inhibition of IDH1 leads to a reduction in the metabolic flux of glutamine, affecting cellular homeostasis.

References

- 1. Novel Modes of Inhibition of Wild-Type Isocitrate Dehydrogenase 1 (IDH1): Direct Covalent Modification of His315 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. osti.gov [osti.gov]

- 3. In vivo imaging of glutamine metabolism to the oncometabolite 2-hydroxyglutarate in IDH1/2 mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of IDH1 Inhibitor 2: A Covalent Approach to Targeting Cancer Metabolism

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant therapeutic target in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. This document provides a detailed technical overview of the discovery and synthesis of IDH1 Inhibitor 2, a potent, covalent inhibitor of wild-type IDH1. This inhibitor, also referred to as compound 13 in the scientific literature, demonstrates a unique mechanism of action by covalently modifying a key histidine residue in the enzyme's active site. This guide will cover its biochemical and cellular activity, detailed experimental protocols for its characterization, and a step-by-step synthesis procedure.

Introduction to IDH1 and its Role in Cancer

Isocitrate dehydrogenase 1 (IDH1) is a cytosolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), concurrently reducing NADP+ to NADPH.[1] NADPH is vital for maintaining cellular redox balance and for various biosynthetic processes. In several cancers, somatic point mutations in the IDH1 gene, most commonly at the R132 residue, result in a gain-of-function activity.[1] This mutant enzyme preferentially converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations that disrupt cellular differentiation and contribute to cancer development.[1]

Discovery of this compound

This compound (compound 13) was identified through a medicinal chemistry campaign focused on developing potent and selective inhibitors of IDH1. The discovery process involved the screening of a 2-thiohydantoin compound library, which led to the identification of a lead compound with moderate inhibitory activity. Subsequent structure-activity relationship (SAR) studies guided the optimization of this lead scaffold to enhance potency and selectivity. This effort culminated in the discovery of this compound, which was found to be a potent inhibitor of wild-type IDH1.[1]

Mechanism of Action

This compound acts as a covalent inhibitor, a distinct mechanism compared to many other reported IDH1 inhibitors that are allosteric and target mutant forms of the enzyme. This inhibitor achieves its potent activity through the covalent modification of His315 within the active site of wild-type IDH1. This irreversible binding leads to the inactivation of the enzyme.

Quantitative Data

The following tables summarize the available quantitative data for this compound, providing key metrics for its biochemical and cellular activity.

| Parameter | Value | Target | Reference |

| IC50 | 110 nM | Wild-type IDH1 | |

| Ki | 9.2 µM | IDH1(R132H) |

Table 1: Biochemical Activity of this compound. This table presents the half-maximal inhibitory concentration (IC50) against the wild-type enzyme and the inhibition constant (Ki) against the R132H mutant.

| Cell Line | Assay | Effect | Concentration | Duration | Reference |

| A-498 | 13C-citrate incorporation | Dose-dependently decreased by 50-75% | 0.1-3 µM | 5 h | |

| BT-142 | Cellular 2-HG levels | Reduced | Not specified | - | |

| BT-142 | Histone methylation | Reduced | Not specified | - | |

| BT-142 | Cell proliferation | Suppressed | Not specified | - |

Table 2: Cellular Activity of this compound. This table outlines the observed effects of the inhibitor on cellular metabolism and proliferation in different cancer cell lines.

Note on In Vivo Data: As of the latest available information, specific in vivo pharmacokinetic and efficacy data for this compound (compound 13) have not been publicly reported.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

IDH1 Enzyme Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against IDH1.

Materials:

-

Recombinant human IDH1 enzyme (wild-type or mutant)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.05% (w/v) bovine serum albumin (BSA)

-

Substrate Solution: α-ketoglutarate (α-KG)

-

Cofactor Solution: NADPH

-

Diaphorase enzyme

-

Resazurin solution

-

384-well plates

-

Plate reader capable of measuring fluorescence

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 2.5 µL of the test compound solution to each well.

-

Add 5 µL of a solution containing the IDH1 enzyme (e.g., 0.3 ng/µL) to each well.

-

Initiate the reaction by adding 2.5 µL of a substrate/cofactor solution (e.g., 4 mM α-KG and 16 µM NADPH).

-

Incubate the plate at room temperature for 60 minutes.

-

To detect the consumption of NADPH, add 5 µL of a solution containing diaphorase (e.g., 0.01 units) and resazurin (e.g., 15 µM).

-

Incubate at room temperature for 10 minutes.

-

Measure the fluorescence on a plate reader (Excitation: 530-560 nm, Emission: 590 nm).

-

Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular 2-HG Measurement Assay

This protocol details a method to quantify the intracellular levels of the oncometabolite 2-HG in response to inhibitor treatment.

Materials:

-

Cancer cell line expressing mutant IDH1 (e.g., HT1080, U87-MG R132H)

-

Cell culture medium and supplements

-

This compound

-

Cell lysis buffer

-

Deproteination solution

-

D-2-Hydroxyglutarate Dehydrogenase (D2HGDH) enzyme reaction mix

-

96-well plates

-

LC-MS/MS system or a plate reader for fluorescent quantitation

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 48 hours).

-

Lyse the cells and collect the supernatant.

-

Perform a deproteination step on the cell lysates.

-

Transfer the deproteinized supernatant to a new plate.

-

Add the D2HGDH enzyme reaction mix to each well. This mix typically contains diaphorase and resazurin for a fluorescent readout.

-

Incubate the plate to allow for the enzymatic reaction to proceed.

-

Quantify the 2-HG concentration by measuring the fluorescence or by using a validated LC-MS/MS method.

-

Normalize the 2-HG levels to the total protein concentration in each sample.

Chemical Synthesis of this compound

The synthesis of this compound (compound 13) is achieved through a multi-step process starting from commercially available reagents. The general synthetic scheme is outlined below.

Caption: Synthetic scheme for this compound.

Detailed Synthetic Protocol:

Step 1: Synthesis of 3-propyl-2-thioxoimidazolidin-4-one A mixture of the appropriate amino acid derivative and propyl isothiocyanate is reacted in a suitable solvent, such as ethanol, often with heating, to yield the corresponding 3-propyl-2-thiohydantoin.

Step 2: Synthesis of 5-((1-methyl-6-oxo-1,6-dihydropyridin-3-yl)methylene)-3-propyl-2-thioxoimidazolidin-4-one (this compound / Compound 13) 3-propyl-2-thioxoimidazolidin-4-one is then condensed with 5-formyl-1-methyl-1,6-dihydropyridin-2-one via a Knoevenagel condensation. This reaction is typically carried out in a solvent like ethanol with a basic catalyst, such as piperidine, and heated to reflux to afford the final product. The product is then purified by standard methods such as recrystallization or column chromatography.

Signaling Pathways and Experimental Workflow

IDH1 Signaling Pathway in Cancer

The diagram below illustrates the central role of both wild-type and mutant IDH1 in cellular metabolism and its downstream effects in cancer.

Caption: IDH1 signaling in normal and cancerous cells.

Experimental Workflow for Inhibitor Discovery

The workflow for the discovery and characterization of this compound is depicted below, from initial screening to cellular evaluation.

Caption: Workflow for this compound discovery.

Conclusion

This compound represents a significant development in the field of IDH1-targeted therapies due to its unique covalent mechanism of action. While its potent inhibition of wild-type IDH1 and its effects on cancer cell metabolism are well-documented in vitro, further studies are required to evaluate its in vivo efficacy, pharmacokinetic profile, and therapeutic potential. The detailed synthetic and experimental protocols provided in this whitepaper serve as a valuable resource for researchers and drug developers working to advance the next generation of IDH1 inhibitors.

References

The Pivotal Role of Wild-Type IDH1 in Cancer Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocitrate dehydrogenase 1 (IDH1), a key metabolic enzyme, has garnered significant attention in cancer research, primarily due to the discovery of oncogenic mutations. However, the wild-type form of IDH1 (wtIDH1) is emerging as a critical player in tumor metabolism and a promising therapeutic target. This technical guide provides an in-depth exploration of the multifaceted roles of wtIDH1 in cancer, focusing on its enzymatic functions, regulatory mechanisms, and impact on cellular processes that support tumor growth and survival. We present a comprehensive overview of the quantitative metabolic changes orchestrated by wtIDH1, detailed experimental protocols for its study, and visual representations of the key signaling pathways involved. This guide is intended to serve as a valuable resource for researchers and drug development professionals working to understand and target the metabolic vulnerabilities of cancer.

Core Functions of Wild-Type IDH1 in Cancer Metabolism

Wild-type IDH1 is a cytosolic enzyme that catalyzes the reversible oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), concurrently reducing NADP+ to NADPH.[1][2][3] This reaction is a crucial node in cellular metabolism, influencing redox homeostasis, biosynthetic processes, and epigenetic regulation.

NADPH Production and Redox Homeostasis

The forward, oxidative decarboxylation reaction catalyzed by wtIDH1 is a primary source of cytosolic NADPH.[4] NADPH is essential for maintaining the cellular antioxidant defense system, primarily through the regeneration of reduced glutathione (GSH) from its oxidized form (GSSG) by glutathione reductase.[3] By maintaining a high NADPH/NADP+ ratio, wtIDH1 helps cancer cells combat the increased reactive oxygen species (ROS) production associated with rapid proliferation and metabolic stress, thereby promoting survival and resistance to therapies like radiation and chemotherapy.

Reductive Carboxylation and Lipogenesis

Under hypoxic conditions, a common feature of the tumor microenvironment, the canonical TCA cycle is often impaired. In such scenarios, cancer cells can utilize the reverse reaction of wtIDH1, known as reductive carboxylation. This process involves the conversion of glutamine-derived α-KG to isocitrate, which is then converted to citrate. This citrate can be exported to the cytoplasm and used for the synthesis of fatty acids, a critical component for building new cell membranes during rapid proliferation.

α-Ketoglutarate-Dependent Signaling

The product of the forward wtIDH1 reaction, α-KG, is a vital metabolic intermediate and a key cofactor for a large family of α-KG-dependent dioxygenases. These enzymes play critical roles in various cellular processes, including:

-

Epigenetic Regulation: α-KG is required for the function of histone and DNA demethylases (e.g., TET family enzymes), thereby influencing gene expression patterns.

-

Hypoxia Response: Prolyl hydroxylases (PHDs), which are α-KG-dependent, regulate the stability of hypoxia-inducible factor 1α (HIF-1α), a master regulator of the cellular response to low oxygen.

The production of α-KG by wtIDH1 links cellular metabolism directly to the regulation of gene expression and adaptation to the tumor microenvironment.

Quantitative Insights into wtIDH1-Mediated Metabolism

The activity of wtIDH1 significantly alters the metabolic landscape of cancer cells. The following tables summarize key quantitative data on the impact of wtIDH1 expression and activity.

| Parameter | Cancer Type | Method | Key Finding | Reference |

| Enzyme Kinetics | Recombinant Human IDH1 | In vitro enzyme assay | Vmax: Variable with phosphorylation status, Km (Isocitrate): ~10-30 µM, Km (NADP+): ~2-5 µM | |

| NADPH/NADP+ Ratio | Glioblastoma | LC-MS | Knockdown of wtIDH1 decreases the NADPH/NADP+ ratio. | |

| Glutathione Levels | Melanoma | LC-MS | Silencing of wtIDH1 diminishes glutathione (GSH) levels under low glucose conditions. | |

| Metabolite Levels | Colon Cancer | LC-MS | wtIDH1 knockout leads to decreased intracellular glucose, pyruvate, αKG, and malate, and increased citrate. | |

| mRNA Expression | Glioma | qRT-PCR | wtIDH1 expression is upregulated in all glioma grades compared to control brain tissue. |

Table 1: Quantitative Data on Wild-Type IDH1 Function in Cancer. This table summarizes key quantitative findings related to wtIDH1 enzyme kinetics, its impact on cellular redox state, and its expression levels in cancer.

Signaling Pathways and Regulatory Networks

The function of wtIDH1 is integrated into a complex network of signaling pathways that are frequently dysregulated in cancer.

Figure 1: Core Metabolic Functions of Wild-Type IDH1. This diagram illustrates the dual enzymatic activities of wtIDH1 in the cytosol, producing NADPH for redox defense and α-KG for biosynthetic and epigenetic roles.

Figure 2: Experimental Workflow for Studying wtIDH1 Inhibition. This flowchart outlines a typical experimental approach to investigate the effects of inhibiting wtIDH1 in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of wtIDH1 in cancer metabolism.

Wild-Type IDH1 Enzyme Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and published literature.

Principle: The enzymatic activity of wtIDH1 is measured by monitoring the reduction of NADP+ to NADPH, which can be detected by a colorimetric probe that absorbs light at 450 nm.

Materials:

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 450 nm

-

Recombinant human wtIDH1 protein

-

IDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Isocitrate substrate solution

-

NADP+ solution

-

Colorimetric probe (e.g., WST-8)

-

Enzyme for probe reduction (e.g., diaphorase)

Procedure:

-

Prepare Reagents: Reconstitute and dilute all reagents according to the manufacturer's instructions. Prepare a standard curve using known concentrations of NADPH.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

50 µL of IDH Assay Buffer

-

10 µL of isocitrate solution

-

10 µL of NADP+ solution

-

10 µL of recombinant wtIDH1 or cell lysate

-

-

Initiate Reaction: Add 20 µL of the colorimetric probe/enzyme mixture to each well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Subtract the absorbance of the blank (no enzyme) from all readings. Calculate the wtIDH1 activity from the NADPH standard curve.

Measurement of Cellular NADPH/NADP+ Ratio

This protocol is based on commercially available kits.

Principle: The total amounts of NADP+ and NADPH are determined in parallel reactions. In one set of reactions, NADP+ is converted to NADPH, and the total NADPH is measured. In a separate set, NADPH is selectively degraded before the assay, allowing for the measurement of the initial NADP+ concentration.

Materials:

-

NADP/NADPH Assay Kit (colorimetric or fluorometric)

-

Extraction Buffer (provided with the kit)

-

96-well plate (clear for colorimetric, black for fluorometric)

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Adherent cells: Wash cells with cold PBS, scrape, and pellet by centrifugation.

-

Suspension cells: Pellet cells by centrifugation.

-

Resuspend cell pellet in 200 µL of Extraction Buffer.

-

Perform two freeze/thaw cycles to lyse the cells.

-

Centrifuge to remove insoluble material.

-

-

NADPH Decomposition (for NADP+ measurement): Heat an aliquot of the cell extract at 60°C for 30 minutes. Cool on ice.

-

Assay:

-

Add 50 µL of the untreated extract (for total NADP+ + NADPH) and the heat-treated extract (for NADP+) to separate wells of the 96-well plate.

-

Prepare a standard curve with the provided NADPH standard.

-

Add 100 µL of the Reaction Mix (containing the probe and enzyme) to each well.

-

Incubate at room temperature for 1-4 hours, protected from light.

-

-

Measurement: Measure absorbance or fluorescence according to the kit instructions.

-

Calculation:

-

Determine the total NADP+/NADPH and the NADP+ concentrations from the standard curve.

-

Calculate the NADPH concentration: [Total NADP+/NADPH] - [NADP+].

-

Calculate the NADPH/NADP+ ratio.

-

Quantification of Cellular Glutathione (GSH/GSSG)

This protocol is based on commercially available luminescence-based assays.

Principle: This assay utilizes a luciferin derivative that is converted to luciferin in the presence of GSH, a reaction catalyzed by glutathione S-transferase (GST). The amount of luciferin produced is then quantified in a coupled reaction with firefly luciferase, and the resulting luminescent signal is proportional to the amount of GSH.

Materials:

-

GSH/GSSG-Glo™ Assay Kit

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Lysis and GSH Measurement (Total Glutathione):

-

Culture cells in an opaque-walled 96-well plate.

-

Remove the culture medium and add 50 µL of Total Glutathione Lysis Reagent.

-

Incubate for 5 minutes at room temperature with shaking to lyse the cells.

-

Add 50 µL of the Luciferin Generation Reagent and incubate for 30 minutes at room temperature.

-

Add 100 µL of the Luciferin Detection Reagent and incubate for 15 minutes at room temperature.

-

Measure luminescence.

-

-

GSSG Measurement (Oxidized Glutathione):

-

Follow the same procedure as above, but use the Oxidized Glutathione Lysis Reagent, which contains a reagent to block reduced GSH.

-

-

Calculation:

-

Generate a standard curve using the provided GSH standard.

-

Determine the concentrations of total glutathione and GSSG from the standard curve.

-

Calculate the concentration of reduced GSH: [Total Glutathione] - [GSSG].

-

Calculate the GSH/GSSG ratio.

-

shRNA-Mediated Knockdown of IDH1

This protocol provides a general workflow for lentiviral-based shRNA knockdown.

Principle: Short hairpin RNAs (shRNAs) are expressed in cells from a viral vector. These shRNAs are processed by the cell's RNA interference machinery to produce small interfering RNAs (siRNAs) that target the IDH1 mRNA for degradation, leading to reduced protein expression.

Materials:

-

Lentiviral shRNA constructs targeting human IDH1 (and a non-targeting control)

-

Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

-

HEK293T cells for virus production

-

Target cancer cell line

-

Transfection reagent

-

Polybrene

-

Puromycin (or other selection antibiotic)

Procedure:

-

Lentivirus Production:

-

Co-transfect HEK293T cells with the shRNA construct and packaging plasmids using a suitable transfection reagent.

-

Collect the virus-containing supernatant 48 and 72 hours post-transfection.

-

Filter the supernatant and concentrate the virus if necessary.

-

-

Transduction of Target Cells:

-

Plate the target cancer cells and allow them to adhere.

-

Add the lentiviral supernatant to the cells in the presence of polybrene (to enhance infection efficiency).

-

Incubate for 24 hours.

-

-

Selection of Stable Knockdown Cells:

-

Replace the virus-containing medium with fresh medium containing puromycin.

-

Select for stably transduced cells over several days until non-transduced control cells are eliminated.

-

-

Validation of Knockdown:

-

qRT-PCR: Isolate RNA from the selected cells and perform quantitative real-time PCR to measure the level of IDH1 mRNA knockdown.

-

Western Blot: Prepare cell lysates and perform Western blotting with an anti-IDH1 antibody to confirm the reduction in IDH1 protein levels.

-

Conclusion and Future Directions

The evidence strongly indicates that wild-type IDH1 is not a mere housekeeping enzyme but a critical metabolic hub that supports the malignant phenotype of various cancers. Its roles in maintaining redox balance, enabling biosynthetic processes under stress, and influencing epigenetic landscapes make it a compelling target for therapeutic intervention. The development of specific inhibitors of wtIDH1 holds promise for novel cancer therapies, particularly in combination with conventional treatments that induce oxidative stress. Future research should focus on further elucidating the context-dependent roles of wtIDH1 in different tumor types and the development of potent and selective inhibitors to translate these metabolic insights into clinical benefits. This technical guide provides a foundational resource for researchers to design and execute experiments aimed at unraveling the complexities of wtIDH1 in cancer metabolism.

References

The Impact of IDH1 Inhibition on Glutamine Metabolic Flux: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). In recent years, both wild-type and mutant forms of IDH1 have emerged as key players in cancer metabolism, particularly in regulating the metabolic fate of glutamine. This technical guide provides an in-depth analysis of the effects of IDH1 inhibitors on glutamine metabolic flux, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying metabolic pathways.

Core Concepts: IDH1 and Glutamine Metabolism

Under normal physiological conditions, cytoplasmic IDH1 contributes to the cellular pool of α-KG and NADPH. However, in many cancers, the metabolic landscape is rewired. A significant aspect of this reprogramming involves glutamine, which becomes a crucial carbon and nitrogen source for anabolic processes and maintaining redox homeostasis. Glutamine is first converted to glutamate and then to α-KG, a key intermediate in the tricarboxylic acid (TCA) cycle.

A pivotal discovery in cancer biology was the identification of gain-of-function mutations in the IDH1 gene.[1][2][3] Mutant IDH1 (mIDH1) acquires the neomorphic ability to convert α-KG to the oncometabolite D-2-hydroxyglutarate (D-2HG).[1][2] This process consumes α-KG, which is primarily replenished through glutaminolysis, highlighting the dependence of mIDH1 tumors on glutamine.

Furthermore, both wild-type and mutant IDH1 are implicated in reductive carboxylation, a process where α-KG is converted back to isocitrate and then citrate, particularly under hypoxic conditions. This pathway is crucial for de novo lipogenesis.

The Effect of IDH1 Inhibitors on Glutamine Flux

The development of specific inhibitors for both wild-type and mutant IDH1 has provided powerful tools to probe and therapeutically target these metabolic vulnerabilities.

Inhibition of Mutant IDH1

Inhibitors targeting mutant IDH1, such as AGI-5198 and ivosidenib (AG-120), have demonstrated a significant impact on glutamine metabolism by reducing the production of 2-HG.

Quantitative Data Summary: Mutant IDH1 Inhibition

| Parameter | Cell Line / Model | Inhibitor | Concentration | Effect | Citation |

| 2-HG Production | JJ012 (mIDH1 Chondrosarcoma) | AGI-5198 | 2 µM | Reduced by ~70% | |

| 2-HG Production | JJ012 (mIDH1 Chondrosarcoma) | AGI-5198 | IC50 | Maximum inhibition of ~90% | |

| Glutamine to Glutamate Flux | JJ012 (mIDH1 Chondrosarcoma) | AGI-5198 | 2 µM | No significant effect | |

| Cell Growth | Glioblastoma cells expressing mIDH1 | BPTES (Glutaminase inhibitor) | 10 µM | Preferentially slowed growth | |

| Glutaminase Activity | WT and mIDH1 expressing cells | BPTES | 10 µM | Reduced by 59% (WT) and 68% (mutant) | |

| Glutamate and α-KG Levels | WT and mIDH1 expressing cells | BPTES | 10 µM | Diminished |

Inhibition of Wild-Type IDH1

Inhibitors of wild-type IDH1, such as GSK321, affect the TCA cycle and reductive carboxylation, particularly in cancer types that rely on a hybrid cytoplasmic-mitochondrial TCA cycle.

Quantitative Data Summary: Wild-Type IDH1 Inhibition

| Parameter | Cell Line / Model | Inhibitor | Effect | Citation |

| Carbon Flux into TCA Cycle | Prostate Cancer (PCa) cells | Pharmacological/Genetic Inhibition | Impaired | |

| Mitochondrial Respiration | Prostate Cancer (PCa) cells | Pharmacological/Genetic Inhibition | Impaired | |

| Reductive Carboxylation | H460 spheroids | GSK321 | Eliminated the gain in citrate m+5 | |

| Carbon Flux from Glucose in TCA Intermediates | LNCaP cells | GSK321 | Significantly decreased in α-KG, succinate, fumarate, and malate |

Experimental Protocols

Isotope Tracing with 13C-Labeled Glutamine

This method is fundamental to tracking the metabolic fate of glutamine.

-

Objective: To quantify the contribution of glutamine to various metabolic pathways, including the TCA cycle, reductive carboxylation, and lipogenesis.

-

Materials:

-

Cell culture medium (glutamine-free)

-

[U-13C5]glutamine or [1-13C]glutamine

-

Cell lines of interest (e.g., A549, JJ012)

-

Metabolite extraction solution (e.g., 80% methanol)

-

Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Replace the medium with glutamine-free medium supplemented with a known concentration of the 13C-labeled glutamine tracer (e.g., 5 mM).

-

Incubate cells for various time points (e.g., 0.5, 1, 3, 8, 24 hours) to assess the kinetics of label incorporation.

-

For inhibitor studies, pre-treat cells with the IDH1 inhibitor (e.g., AGI-5198 at 2 µM for 96 hours) before adding the tracer.

-

Harvest cells by aspirating the medium and adding ice-cold extraction solution.

-

Scrape the cells and collect the extract.

-

Centrifuge to pellet cell debris and collect the supernatant containing metabolites.

-

Analyze the extracts by LC-MS or GC-MS to determine the mass isotopomer distribution of key metabolites (e.g., citrate, α-KG, 2-HG, fatty acids).

-

13C Metabolic Flux Analysis (MFA)

MFA is a computational method used to quantify intracellular metabolic fluxes.

-

Objective: To obtain a quantitative map of the metabolic network, including the rates of individual reactions.

-

Inputs:

-

Mass isotopomer distributions from 13C tracer experiments.

-

Extracellular flux rates (e.g., glucose and glutamine consumption, lactate secretion).

-

A stoichiometric model of the cellular metabolic network.

-

-

Procedure:

-

Perform stable isotope tracing experiments as described above.

-

Measure extracellular metabolite concentrations to calculate consumption and secretion rates.

-

Use software packages (e.g., INCA, Metran) to fit the experimental data to the metabolic model.

-

The software estimates the intracellular fluxes that best reproduce the measured labeling patterns and extracellular rates.

-

Visualizing the Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways affected by IDH1 inhibition.

Caption: Glutamine metabolism in cells with wild-type IDH1.

Caption: Glutamine metabolism in cells with mutant IDH1.

Caption: Experimental workflow for 13C metabolic flux analysis.

Conclusion

The inhibition of IDH1, both its wild-type and mutant forms, profoundly impacts glutamine metabolic flux in cancer cells. For mutant IDH1, inhibitors effectively block the production of the oncometabolite 2-HG, a key driver of tumorigenesis. In the context of wild-type IDH1, particularly in cancers like prostate cancer, inhibition disrupts the TCA cycle and critical anabolic pathways such as reductive carboxylation. The methodologies outlined in this guide provide a robust framework for researchers to investigate these metabolic alterations, offering valuable insights for the development of novel therapeutic strategies targeting the metabolic vulnerabilities of cancer.

References

- 1. Cancer-associated Isocitrate Dehydrogenase 1 (IDH1) R132H Mutation and d-2-Hydroxyglutarate Stimulate Glutamine Metabolism under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Studies of Wild-Type IDH1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on inhibitors targeting wild-type isocitrate dehydrogenase 1 (wtIDH1). Overexpression of wtIDH1 has emerged as a significant factor in the progression and therapeutic resistance of several cancers, including glioblastoma, pancreatic cancer, and non-small cell lung cancer. This document details the mechanism of action of wtIDH1 inhibitors, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to Wild-Type IDH1 as a Therapeutic Target

Isocitrate dehydrogenase 1 (IDH1) is a cytosolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), concurrently producing NADPH from NADP+. While mutations in IDH1 are well-established oncogenic drivers in several cancers, the overexpression of its wild-type form is increasingly recognized as a key contributor to tumor progression and resistance to therapy.[1] In cancers such as primary glioblastoma, pancreatic ductal adenocarcinoma (PDAC), and non-small cell lung cancer (NSCLC), elevated levels of wtIDH1 are associated with poor overall survival.[1][2]

The pro-tumorigenic functions of wtIDH1 are linked to its metabolic output. The production of NADPH contributes to the cellular antioxidant defense, protecting cancer cells from oxidative stress induced by chemotherapy and radiotherapy.[2][3] The generation of α-KG supports mitochondrial function and various biosynthetic pathways. Consequently, inhibiting wtIDH1 presents a promising therapeutic strategy to overcome treatment resistance and impede tumor growth.

Wild-Type IDH1 Inhibitors in Preclinical Development

While many IDH1 inhibitors were initially developed to target mutant forms of the enzyme, several have demonstrated potent activity against wtIDH1, particularly under conditions mimicking the tumor microenvironment.

Ivosidenib (AG-120): An FDA-approved inhibitor of mutant IDH1, Ivosidenib has been shown to be a potent inhibitor of wtIDH1, especially in low-magnesium and nutrient-deprived conditions characteristic of the pancreatic cancer microenvironment. Preclinical studies have demonstrated its ability to enhance the efficacy of chemotherapy and PARP inhibitors in pancreatic cancer models.

GSK864: This compound was initially identified as a potent inhibitor of mutant IDH1 but also exhibits activity against wtIDH1 at higher concentrations. It has been used as a tool compound in preclinical studies to investigate the pharmacological inhibition of wtIDH1 in glioblastoma.

LY3410738: A novel covalent inhibitor of mutant IDH1, preclinical studies have also evaluated its efficacy in cell lines engineered to express wild-type IDH1.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of wtIDH1 inhibitors.

Table 1: In Vitro Inhibitory Activity of Wild-Type IDH1 Inhibitors

| Inhibitor | Cancer Type | Assay | IC50 (wtIDH1) | Reference |

| GSK864 | Glioblastoma | Biochemical Assay | 466.5 nM | |

| GSK321 | Acute Myeloid Leukemia | Biochemical Assay | 46 nM |

Table 2: Preclinical In Vivo Efficacy of Wild-Type IDH1 Inhibitors

| Inhibitor | Cancer Model | Dosing Regimen | Key Findings | Reference |

| Ivosidenib | Murine PDAC models | Not specified | Potentiated the efficacy of subtherapeutic doses of conventional chemotherapeutics. | |

| GSK864 | Mice with AML xenografts | 150 mg/kg | Reduced the number of leukemic blasts. | |

| GSK864 | CD-1 mice | 213 mg/kg, intraperitoneal | Maintained significant concentrations in peripheral blood for up to 24 hours. |

Signaling Pathways and Mechanisms of Action

Inhibition of wtIDH1 impacts several critical cellular pathways, leading to increased sensitivity to anti-cancer therapies.

Chemoresistance and Oxidative Stress

Wild-type IDH1 plays a crucial role in mitigating chemotherapy-induced oxidative stress by producing NADPH, a key component of the cellular antioxidant defense system. Chemotherapy induces the expression of wtIDH1 as a resistance mechanism. Inhibition of wtIDH1 depletes NADPH, leading to an increase in reactive oxygen species (ROS) and enhanced apoptosis in response to chemotherapy.

Caption: Role of wtIDH1 in Chemoresistance.

Serine Biosynthesis Pathway in NSCLC

In non-small cell lung cancer (NSCLC), wtIDH1 activates the serine biosynthesis pathway by stabilizing phosphoglycerate dehydrogenase (PHGDH) and fragile X-related protein-1 (FXR1). This leads to an imbalance in the GSH/ROS ratio and supports pyrimidine biosynthesis, which maintains cancer stemness and enhances chemoresistance to gemcitabine.

Caption: wtIDH1 and Serine Biosynthesis in NSCLC.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in preclinical studies of wtIDH1 inhibitors.

In Vitro Cell Viability and Drug Synergy Assays

This protocol is adapted from studies investigating the synergistic effects of wtIDH1 inhibitors with chemotherapy.

-

Cell Seeding: Plate pancreatic cancer cells (e.g., Mia-Paca2, PANC-1) in 96-well plates at a density of 1-2 x 10³ cells per well and allow them to adhere for 24 hours.

-

Treatment: Treat cells with a range of concentrations of the wtIDH1 inhibitor (e.g., Ivosidenib, 1.25–20 µmol/L) and/or chemotherapeutic agent (e.g., 5-FU, 0.15–20 µmol/L). For experiments with Ivosidenib, culture cells in low magnesium conditions (<0.4 mmol/L Mg²⁺).

-

Incubation: Incubate the treated cells for 6 days.

-

Viability Assessment: Measure cell growth relative to vehicle-treated controls using a fluorescent dye that binds to DNA, such as PicoGreen.

-

Data Analysis: Calculate IC50 values for each drug alone. To determine synergy, use a model such as the Bliss Independence model to analyze the combined effects of the wtIDH1 inhibitor and the chemotherapeutic agent.

Caption: In Vitro Cell Viability Workflow.

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the in vivo efficacy of wtIDH1 inhibitors in combination with chemotherapy in murine models.

-

Animal Model: Use immunodeficient mice (e.g., NOD-scid gamma mice).

-

Tumor Implantation: Subcutaneously inject pancreatic cancer cells or patient-derived xenografts (PDXs) into the flanks of the mice.

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., vehicle, wtIDH1 inhibitor alone, chemotherapy alone, combination therapy).

-

Treatment Administration: Administer the wtIDH1 inhibitor (e.g., Ivosidenib) and chemotherapy at predetermined doses and schedules.

-

Monitoring: Monitor tumor growth by caliper measurements at regular intervals. Monitor animal weight and overall health.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and resect the tumors for further analysis (e.g., immunohistochemistry, metabolomics).

-

Data Analysis: Compare tumor growth rates and final tumor volumes between the different treatment groups to assess efficacy.

Caption: In Vivo Xenograft Study Workflow.

NADPH/NADP+ Ratio Measurement

This protocol is based on methods used to assess the impact of wtIDH1 inhibition on cellular redox state.

-

Cell Treatment: Treat glioblastoma initiating cells (GICs) expressing either a scramble shRNA or an shRNA targeting IDH1 with the wtIDH1 inhibitor (e.g., GSK864) at various concentrations.

-

Cell Lysis: After the desired treatment period, lyse the cells to extract metabolites.

-

Quantification: Use a commercially available NADP/NADPH quantification kit to measure the levels of NADPH and NADP+.

-

Data Analysis: Calculate the NADPH/NADP+ ratio for each treatment condition. Compare the ratios between the scramble and shIDH1-expressing cells to confirm the on-target effect of the inhibitor.

Conclusion and Future Directions

The preclinical evidence strongly supports the targeting of wild-type IDH1 as a viable therapeutic strategy, particularly in combination with standard-of-care therapies like chemotherapy and radiotherapy. The ability of wtIDH1 inhibitors to disrupt cancer cell metabolism and increase oxidative stress provides a clear mechanism for overcoming therapeutic resistance.

Future preclinical research should focus on:

-

Identifying more selective and potent wtIDH1 inhibitors: While existing mutant IDH1 inhibitors show activity against the wild-type enzyme, novel compounds designed specifically for wtIDH1 could offer improved efficacy and a better safety profile.

-

Exploring wtIDH1 inhibition in other cancer types: The role of wtIDH1 overexpression should be investigated in a broader range of malignancies to identify other potential indications.

-

Elucidating further mechanisms of action: A deeper understanding of the downstream effects of wtIDH1 inhibition will be crucial for designing rational combination therapies and identifying predictive biomarkers of response.

The ongoing clinical trials investigating wtIDH1 inhibition, such as the study of Ivosidenib in combination with chemotherapy for pancreatic cancer (NCT05209074), are a testament to the promise of this therapeutic approach. The findings from these trials will be critical in translating the compelling preclinical data into tangible benefits for patients.

References

- 1. Emerging Roles of Wild-type and Mutant IDH1 in Growth, Metabolism and Therapeutics of Glioma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Targeting wild-type IDH1 enhances chemosensitivity in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IDH1 Inhibition Potentiates Chemotherapy Efficacy in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selectivity of IDH1 Inhibitors: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Inhibitor Selectivity for Wild-Type versus Mutant Isocitrate Dehydrogenase 1

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (D-2HG), which plays a crucial role in tumorigenesis. Consequently, the development of inhibitors that selectively target mutant IDH1 over the wild-type enzyme is a key therapeutic strategy. This technical guide provides a comprehensive overview of the selectivity of IDH1 inhibitors, presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Quantitative Inhibitor Selectivity Data

The selectivity of small molecule inhibitors for mutant IDH1 over the wild-type (WT) enzyme is a critical parameter in their development as targeted cancer therapies. High selectivity ensures that the therapeutic agent specifically targets the cancer cells harboring the mutation while minimizing effects on healthy cells, thereby reducing potential toxicity. The following table summarizes the in vitro potency (IC50 or Ki) of several key IDH1 inhibitors against both wild-type and various mutant forms of the IDH1 enzyme.

| Inhibitor | Target | IC50 / Ki (nM) | Selectivity (Fold WT/Mutant) | Reference |

| IDH1 Inhibitor 2 (compound 13) | Wild-Type IDH1 | 110 (IC50) | N/A | [1] |

| AGI-5198 | IDH1-R132H | 70 (IC50) | >400 | [2] |

| IDH1-R132C | 160 (IC50) | >187 | [2] | |

| Wild-Type IDH1 | >28,000 (IC50) | - | [2] | |

| ML309 | IDH1-R132H | 96 (IC50) | >100 | [2] |

| Wild-Type IDH1 | >10,000 (IC50) | - | ||

| Ivosidenib (AG-120) | IDH1-R132H | 12 (IC50) | ~1,500 | |

| Wild-Type IDH1 | ~18,000 (IC50) | - | ||

| IDH305 | IDH1-R132H | 18 (IC50) | ~200 | |

| Wild-Type IDH1 | ~3,600 (IC50) | - | ||

| Compound 1 (bis-imidazole phenol) | IDH1-R132H | 13 (IC50) | >1,000 | |

| Wild-Type IDH1 | >16,000 (IC50) | - | ||

| 1-hydroxypyridin-2-one compounds | IDH1-R132H/R132C | as low as 120 (Ki) | >60 | |

| Wild-Type IDH1 | >12,300 (Ki) | - |

Experimental Protocols

The determination of inhibitor selectivity relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments cited in the study of IDH1 inhibitors.

Enzyme Inhibition Assay (Absorbance-Based)

This assay measures the enzymatic activity of both wild-type and mutant IDH1 by monitoring the change in NADPH concentration, which absorbs light at 340 nm.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against IDH1.

-

Materials:

-

Recombinant human wild-type IDH1 and mutant IDH1 (e.g., R132H, R132C) enzymes.

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 0.1 mg/mL BSA, 0.2 mM DTT, 0.005% (v/v) Tween 20.

-

Substrates:

-

For WT IDH1 (forward reaction): Isocitrate and NADP+.

-

For mutant IDH1 (neomorphic reaction): α-ketoglutarate (α-KG) and NADPH.

-

-

Test compounds dissolved in DMSO.

-

384-well or 1536-well microplates.

-

Plate reader capable of measuring absorbance at 340 nm.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the enzyme (e.g., 2 nM for WT IDH1, 30 nM for IDH1 R132H) to the wells of the microplate containing assay buffer.

-

Add the test compound to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding the substrates. For WT IDH1, add isocitrate and NADP+. For mutant IDH1, add α-KG and NADPH.

-

Immediately begin monitoring the change in absorbance at 340 nm over time (e.g., 60 minutes) using a plate reader. The rate of NADPH production (for WT) or consumption (for mutant) is proportional to enzyme activity.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model.

-

Cellular 2-HG Production Assay (LC-MS/MS)

This assay quantifies the amount of the oncometabolite D-2-hydroxyglutarate (2-HG) produced by cancer cells harboring IDH1 mutations in the presence of an inhibitor.

-

Objective: To measure the efficacy of an inhibitor in reducing 2-HG levels in a cellular context.

-

Materials:

-

Cancer cell line with an endogenous IDH1 mutation (e.g., HT1080 fibrosarcoma cells with IDH1-R132C).

-

Cell culture medium and supplements.

-

Test compounds dissolved in DMSO.

-

LC-MS/MS system.

-

-

Procedure:

-

Plate the IDH1-mutant cancer cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 hours).

-

After treatment, harvest the cells and/or the cell culture medium.

-

Perform a deproteination step on the samples.

-

Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method optimized for the detection and quantification of 2-HG.

-

Generate a standard curve using known concentrations of 2-HG to quantify its levels in the experimental samples.

-

Determine the EC50 value, the concentration of the compound that inhibits 2-HG production by 50%.

-

Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

DSF is a biophysical technique used to assess the binding of a ligand (inhibitor) to a protein by measuring changes in the protein's thermal stability.

-

Objective: To confirm direct binding of an inhibitor to IDH1 and assess its stabilizing effect.

-

Materials:

-

Recombinant IDH1 protein (wild-type or mutant).

-

Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

-

Real-time PCR instrument capable of performing a thermal melt.

-

-

Procedure:

-

Mix the IDH1 protein with the fluorescent dye and the test compound at various concentrations in a suitable buffer.

-

Place the mixture in a real-time PCR plate.

-

Gradually increase the temperature of the sample in the instrument.

-

Monitor the fluorescence of the dye. As the protein unfolds due to heat, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

-

A significant increase in the Tm in the presence of the compound indicates that it binds to and stabilizes the protein.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the IDH1 signaling pathway and a typical experimental workflow for inhibitor selectivity screening.

Caption: IDH1 signaling in normal and cancerous cells.

Caption: Workflow for IDH1 inhibitor selectivity screening.

Conclusion

The development of highly selective inhibitors targeting mutant IDH1 represents a significant advancement in precision oncology. As demonstrated by the quantitative data, researchers have successfully identified and developed compounds with substantial selectivity for the mutant enzyme over its wild-type counterpart. The experimental protocols outlined provide a robust framework for the continued discovery and characterization of novel IDH1 inhibitors. The strategic application of these assays, from initial high-throughput screening to detailed biophysical and cellular characterization, is paramount to advancing potent and safe therapeutics for patients with IDH1-mutated cancers.

References

Understanding the Covalent Binding Kinetics of IDH1 Inhibitor 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core aspects of the covalent binding kinetics of IDH1 Inhibitor 2, a potent, wild-type isocitrate dehydrogenase 1 (IDH1) inhibitor. This document provides a comprehensive overview of its mechanism of action, quantitative binding data, and detailed experimental protocols relevant to its characterization.

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism, primarily responsible for the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), while concurrently reducing NADP+ to NADPH. In certain cancers, mutations in IDH1 lead to a neomorphic activity, the reduction of α-KG to the oncometabolite 2-hydroxyglutarate (2-HG), which plays a role in tumorigenesis. Consequently, inhibitors of both wild-type and mutant IDH1 are of significant interest in cancer research and drug development.

This compound, also identified as compound 13 in scientific literature, is a novel inhibitor that targets wild-type IDH1.[1] Unlike many inhibitors that bind non-covalently, this compound exerts its activity through the covalent modification of a specific amino acid residue within the enzyme's active site.[1] This guide delves into the specifics of this covalent interaction.

Mechanism of Action

This compound functions as a covalent inhibitor, forming a permanent bond with its target protein, wild-type IDH1. The specific residue targeted by this inhibitor is Histidine 315 (His315) , located within the enzyme's active site.[1] This covalent modification effectively inactivates the enzyme, preventing it from carrying out its normal metabolic function.

The functional consequence of this inhibition is a dose-dependent reduction in the intracellular metabolic flux of reduced glutamine.[1] Specifically, treatment with this compound leads to a significant decrease in the incorporation of ¹³C-citrate, indicating a disruption of cellular metabolic homeostasis.[1]

Quantitative Data

The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Target | Notes |

| IC₅₀ | 110 nM | Wild-Type IDH1 | The half-maximal inhibitory concentration, indicating the potency of the inhibitor. |

| Covalent Target | His315 | Wild-Type IDH1 | The specific amino acid residue that is covalently modified by the inhibitor. |

| Cellular Effect | 50-75% decrease in ¹³C-citrate incorporation | A-498 cells | Observed at a concentration range of 0.1–3 µM over 5 hours, demonstrating target engagement and downstream metabolic effects in a cellular context. |

| k_inact | Not Reported | Wild-Type IDH1 | The maximal rate of enzyme inactivation at saturating inhibitor concentrations. |

| K_I | Not Reported | Wild-Type IDH1 | The inhibitor concentration required to achieve half of the maximal inactivation rate. |

Note: While this compound is confirmed as a covalent inhibitor, the specific kinetic constants for covalent binding, k_inact (rate of inactivation) and K_I (inactivation constant), have not been reported in the reviewed scientific literature. The determination of these parameters requires specialized time-dependent inhibition studies.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

IDH1 Enzyme Activity Assay (Fluorescence-Based)

This protocol is adapted from the high-throughput screening method used for the discovery of IDH1 inhibitors.

Objective: To measure the enzymatic activity of IDH1 by monitoring the production of NADPH, which fluoresces.

Materials:

-

Recombinant human wild-type IDH1 enzyme

-

This compound (or other test compounds)

-

Isocitrate (substrate)

-

NADP⁺ (cofactor)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

384-well black plates

-

Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 384-well plate, add a defined amount of the IDH1 enzyme to each well containing assay buffer.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 30 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding a mixture of isocitrate and NADP⁺ to each well.

-

Immediately begin monitoring the increase in fluorescence at 340 nm excitation and 460 nm emission over time using a plate reader.

-

Calculate the initial reaction rates from the linear portion of the fluorescence curves.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mass Spectrometry for Covalent Modification

Objective: To confirm the covalent binding of this compound to the IDH1 enzyme and identify the modified residue.

Materials:

-

Recombinant human wild-type IDH1 enzyme

-

This compound

-

Incubation Buffer (as in the activity assay)

-

Urea or Guanidine-HCl (for denaturation)

-

DTT and Iodoacetamide (for reduction and alkylation)

-

Trypsin (for proteolytic digestion)

-

LC-MS/MS system

Procedure:

-

Incubate the IDH1 enzyme with an excess of this compound for a sufficient time to ensure complete reaction. A control sample with no inhibitor should be run in parallel.

-

Denature the protein by adding a high concentration of urea or guanidine-HCl.

-

Reduce the disulfide bonds with DTT and then alkylate the free cysteines with iodoacetamide.

-

Digest the protein into smaller peptides using trypsin.

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Search the MS/MS data against the amino acid sequence of IDH1 to identify peptides.

-

Specifically look for a peptide containing His315 with a mass shift corresponding to the molecular weight of this compound. This will confirm the covalent modification at this site.

Cellular ¹³C-Citrate Flux Measurement

Objective: To assess the impact of this compound on cellular metabolism by tracing the incorporation of ¹³C-labeled glutamine into citrate.

Materials:

-

A-498 cells (or other relevant cancer cell line)

-

Cell culture medium

-

[U-¹³C₅]-Glutamine (stable isotope-labeled glutamine)

-

This compound

-

Methanol, water, and chloroform (for metabolite extraction)

-

GC-MS or LC-MS system

Procedure:

-

Culture A-498 cells to a desired confluency.

-

Replace the standard culture medium with a medium containing [U-¹³C₅]-glutamine.

-

Treat the cells with various concentrations of this compound for a defined period (e.g., 5 hours). Include a vehicle control.

-

After incubation, rapidly quench metabolism by placing the culture plates on dry ice and aspirating the medium.

-

Extract the intracellular metabolites using a cold methanol/water/chloroform solvent mixture.

-

Separate the polar metabolite-containing aqueous phase.

-

Analyze the isotopic labeling patterns of citrate and other relevant metabolites using GC-MS or LC-MS.

-

Quantify the fractional contribution of ¹³C from glutamine to the citrate pool to determine the extent of metabolic flux inhibition.

Visualizations

The following diagrams illustrate key pathways and workflows related to the study of this compound.

Caption: Mechanism of covalent inhibition of wild-type IDH1 by this compound.

Caption: Experimental workflow for confirming covalent modification of IDH1 via mass spectrometry.

Caption: Workflow for measuring cellular metabolic flux using stable isotope tracing.

References

Methodological & Application

Application Notes and Protocols for IDH1 Inhibitor Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction